6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone
Description
6-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a 6-ethyl substituent on the pyrimidinone ring and a 4-fluorobenzylsulfanyl group at the C-2 position. The pyrimidinone core (a six-membered aromatic ring with two nitrogen atoms and a ketone group) is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects .
Crystallographic studies confirm the planar geometry of the pyrimidinone ring, with the 4-fluorobenzyl group adopting a conformation orthogonal to the heterocyclic core, minimizing steric clashes . This structural arrangement is critical for molecular recognition in biological targets.
Properties
IUPAC Name |
4-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c1-2-11-7-12(17)16-13(15-11)18-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGKHTHVCWGTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone typically involves multiple steps. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the ethyl and fluorobenzyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone, exhibit promising anticancer properties. Research highlights the compound's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone | TBD | TBD | TBD |
| Compound A | A431 (Carcinoma) | 10.5 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 8.0 | Cell cycle arrest |
The exact IC50 values for 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone are still under investigation, but its structural similarities to other effective compounds suggest significant potential in cancer therapy .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that introduce the pyrimidinone core followed by the addition of the ethyl and fluorobenzyl groups. Optimized reaction conditions are necessary to achieve high purity and yield .
Industrial Production
For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency while minimizing costs. This approach allows for precise control over reaction parameters, which is critical for maintaining product quality .
Mechanism of Action
The mechanism of action of 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinone Derivatives
Below is a detailed comparison of 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone with structurally related analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: C-2 Modifications: The 4-fluorobenzylsulfanyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 2-methylbenzylthio in ). Fluorine’s electronegativity may improve target binding via dipole interactions. C-6 Substituents: Ethyl groups (as in the target compound) balance lipophilicity and steric bulk, contrasting with trifluoromethyl (in ) or amino groups (in ), which may alter solubility or hydrogen-bonding capacity.
Antibacterial vs. Antitumor Activity: Pyridine-substituted analogs (e.g., Compound 51) show potent antibacterial activity (IC₉₀ = 2.9 µM) but high cytotoxicity (HepG2 IC₅₀ = 7.3 µM), limiting therapeutic utility . In contrast, antitumor pyrimidinones like ABPP (IC₅₀ = 100 mg/kg in mice) exhibit lower cytotoxicity, attributed to bromine’s halogen bonding and phenyl group π-stacking .
Cytotoxicity Trends: Methyl or benzyl groups at C-4 (Compounds 51–52) correlate with increased cytotoxicity, likely due to enhanced membrane permeability or off-target effects . The absence of cytotoxicity in ABPP underscores the importance of halogenated aryl groups (e.g., bromo, fluoro) in reducing nonspecific interactions .
Crystallographic and Physicochemical Properties: The target compound’s molecular weight (298.76 g/mol) and XLogP3 (3.2) suggest moderate lipophilicity, comparable to analogs like Compound 51 (XLogP3 ≈ 2.8) . Hydrogen-bond acceptors (e.g., sulfanyl, carbonyl) in pyrimidinones contribute to target engagement, as seen in kinase inhibitors like AM7 ().
Table 2: Physicochemical Properties of Selected Pyrimidinones
Biological Activity
6-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS No. 551931-29-4) is a pyrimidinone derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structure, featuring an ethyl group, a fluorobenzyl group, and a sulfanyl moiety, suggests possible interactions with biological targets, which may lead to various pharmacological effects.
The molecular formula of 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone is C13H13FN2OS, with a molecular weight of approximately 264.32 g/mol. The compound's synthesis typically involves multi-step reactions that introduce the pyrimidinone core and the substituents under controlled conditions to ensure high purity and yield .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfanyl group and the pyrimidinone core are likely involved in binding interactions that modulate various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that pyrimidine derivatives could inhibit cell proliferation and induce apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (Carcinoma) | 10.5 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 8.0 | Cell cycle arrest |
| 6-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives are known to exhibit varying degrees of antibacterial and antifungal activity. Preliminary data suggest that 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone may inhibit the growth of certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Case Studies
A notable case study on similar pyrimidine compounds involved their synthesis and biological evaluation against various cancer cell lines, demonstrating significant anticancer activity through mechanisms such as apoptosis and cell cycle disruption . Further research is needed to establish the specific biological pathways affected by 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the C2 position of the pyrimidinone core. Key steps include:
- Sulfanyl Group Introduction : Reacting 6-ethyl-2-thioxo-4(3H)-pyrimidinone with 4-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
- Oxidation Optimization : For intermediates requiring oxidation, tert-butyl hydroperoxide (TBHP) at room temperature can improve nitro group formation, as demonstrated in analogous pyrimidinone syntheses .
- Yield Enhancement : Purification via recrystallization (e.g., ethanol/water mixtures) and monitoring by TLC or HPLC ensures >95% purity.
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides definitive confirmation of molecular geometry. For example, bond angles and torsional strain between the 4-fluorobenzyl group and pyrimidinone ring can be resolved (e.g., C–S bond length: ~1.78 Å) .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: pyrimidinone C=O (δ ~165 ppm), ethyl CH₃ (δ ~1.2 ppm), and aromatic F-substituted protons (δ ~7.3–7.5 ppm). High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ .
- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO, DMF, and methanol; poorly soluble in water. Pre-dissolve in DMSO for biological assays (<0.1% v/v to avoid cytotoxicity) .
- Stability : Store desiccated at –20°C. Degradation occurs under prolonged light exposure (monitor via UV-Vis at λmax ~280 nm) .
- Safety : Use PPE (gloves, goggles) due to potential acute dermal toxicity (WGK 3 classification) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like pyrimidinone 5’-phosphate reductase (EC 1.1.1.302). Key residues (e.g., NADPH-binding domains) can be identified via grid-based docking .
- MD Simulations : GROMACS or AMBER simulations (100 ns) assess stability of the ligand-enzyme complex. Focus on hydrogen bonds between the pyrimidinone C=O and catalytic arginine residues .
- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with inhibitory activity against microbial targets .
Q. What strategies resolve contradictions in reported biological activities of pyrimidinone derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., microdilution for antimicrobial activity). Adjust for variables like bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Dose-Response Curves : Validate discrepancies via Hill slope analysis. For example, conflicting cytotoxicity data may arise from assay sensitivity (MTT vs. resazurin) .
- Structural Analogues : Test derivatives (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to isolate substituent-specific effects .
Q. What are the mechanisms of action of similar pyrimidinone derivatives in enzyme systems, and how can this inform studies on this compound?
- Methodological Answer :
- Enzyme Inhibition : Pyrimidinones act as competitive inhibitors in riboflavin biosynthesis by mimicking 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate. Use stopped-flow kinetics to measure NADPH depletion rates (kcat ~0.45 s⁻¹) .
- Redox Activity : Electrochemical profiling (cyclic voltammetry) identifies oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with radical scavenging in oxidative stress models .
- Mutagenesis Studies : CRISPR-edited enzyme variants (e.g., MjaRED Cys123Ala) can pinpoint binding site residues via activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
